molecular formula C21H20N4OS B2971609 1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013806-04-6

1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2971609
CAS No.: 1013806-04-6
M. Wt: 376.48
InChI Key: UKTRYQNMLKKBEY-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-inflammatory properties . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response as they are involved in the production of prostaglandins, which are compounds that promote inflammation, pain, and fever in the body.

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever. The compound has shown the highest IC50 values for COX-1 inhibition, indicating its strong interaction with this enzyme .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms associated with inflammation, pain, and fever.

Result of Action

The primary result of the compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of COX-1 and COX-2 enzymes and the subsequent decrease in the production of prostaglandins . The compound has demonstrated excellent COX-2 SI values and has shown significant inhibition of albumin denaturation .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-benzyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14(2)18-12-17(20(26)22-13-15-8-4-3-5-9-15)24-25(18)21-23-16-10-6-7-11-19(16)27-21/h3-12,14H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTRYQNMLKKBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.